Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide), also known as Anastrozole Diamide, is a derivative of Anastrozole. Anastrozole is a novel, potent aromatase inhibitor belonging to the triazole class .
The synthesis of this compound involves the reaction of a compound IV with N-bromosuccinimide to synthesize 3,5-di[(2,2-dimethyl) cyanomethylbromotoluene (III). The compound III is then reacted with 1,2,4-triazole, and the compound I is obtained by post-treatment .
The molecular formula of Anastrozole Impurity is C17H23N5O2. It belongs to the class of triazoles and nitriles .
As a derivative of Anastrozole, this compound is likely to share similar chemical reactions. Anastrozole is a potent inhibitor of the aromatase enzyme, which is involved in the synthesis of estrogens .
Anastrozole diamide is a chemical compound primarily recognized for its role as an aromatase inhibitor, commonly utilized in the treatment of hormone-dependent breast cancer. It functions by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This action is particularly beneficial in postmenopausal women with estrogen receptor-positive breast cancer. The compound is classified under the category of non-steroidal aromatase inhibitors and is often compared to other inhibitors like letrozole and exemestane.
The synthesis of anastrozole diamide has been extensively studied, with various methods reported in the literature. One notable approach involves the use of continuous flow synthesis techniques, which enhance reaction control and efficiency. In this method, mesitylene serves as a starting material that undergoes bromination using N-bromosuccinimide to yield 3,5-bis(bromomethyl)toluene. Subsequent reactions include selective radical bromination and substitution reactions to construct the desired anastrozole framework .
Another traditional method involves a multi-step synthesis where 4-amino-1,2,4-triazole is reacted with appropriate benzyl derivatives to form quaternary ammonium salts that are further processed to yield anastrozole. This method emphasizes purification steps to eliminate related impurities formed during synthesis .
Anastrozole diamide features a complex molecular structure characterized by its triazole ring and aromatic components. The molecular formula is , and its molecular weight is approximately 293.36 g/mol. The structural representation includes a triazole moiety linked to a phenyl group and various functional groups that contribute to its biological activity.
Anastrozole diamide participates in several chemical reactions that are crucial for its synthesis and functionality. Key reactions include:
The mechanism of action of anastrozole diamide revolves around its ability to inhibit aromatase activity. By binding to the active site of the aromatase enzyme, it prevents the conversion of androgens such as testosterone and androstenedione into estrogens like estradiol and estrone. This reduction in estrogen levels is crucial for managing estrogen-dependent tumors.
Anastrozole diamide possesses distinct physical and chemical properties that influence its behavior in biological systems:
Anastrozole diamide is primarily used in oncology as a therapeutic agent for treating breast cancer, particularly in postmenopausal women with hormone receptor-positive tumors. Its effectiveness has been demonstrated in various clinical trials, leading to widespread adoption as a standard treatment option.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3